3,6-Difluoroquinoline
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring, are fundamental platforms in the synthesis of a vast majority of bioactive compounds. tandfonline.comtandfonline.com Approximately 85% of all bioactive compounds feature a heterocyclic moiety. tandfonline.com The introduction of fluorine into these structures, a practice that gained momentum in the mid-20th century, has revolutionized medicinal chemistry and materials science. tandfonline.comnumberanalytics.com
The first fluorinated drug, Fludrocortisone, was approved in 1954, and since then, over 300 fluorinated drugs have entered the market, constituting 20% of all pharmaceuticals. tandfonline.com The C-F bond offers a unique combination of high bond strength, polarity, and minimal steric hindrance. tandfonline.comtandfonline.com This often leads to improved metabolic stability, enhanced bioavailability and binding affinity, and modulated acidity or basicity of adjacent functional groups. tandfonline.comtandfonline.comchim.it The versatility of fluorinated heterocycles is demonstrated by the 41 such small molecules approved by the FDA between 2016 and 2024 for a wide range of therapeutic areas, including oncology and infectious diseases. tandfonline.comtandfonline.com
The strategic placement of fluorine can also influence the conformation of N-heterocycles, providing a tool to explore new protein-ligand interactions. chim.itbeilstein-journals.org This has significant implications for drug discovery, where fine-tuning the three-dimensional shape of a molecule is crucial for its biological activity. chim.it In materials science, fluorinated heterocycles are utilized in the development of novel materials with unique optical, electrical, and thermal properties, such as in OLEDs and liquid crystals. numberanalytics.com
Overview of Quinolines as Core Structures in Academic Investigation
The quinoline (B57606) scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. tandfonline.comjddtonline.info First discovered in 1834 from the distillation of coal tar, its structure was elucidated in 1871. tandfonline.com Quinolines and their derivatives are widespread in nature, found in various biologically active plants and forming the core of numerous pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.gov
The quinoline moiety is a privileged scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities. researchgate.netrsc.org Compounds containing this structure have been developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents, among others. jddtonline.inforesearchgate.net The versatility of the quinoline ring system has spurred extensive research into synthetic methodologies for its construction and functionalization. tandfonline.comresearchgate.net Classical methods like the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses have been foundational, with newer, more efficient and environmentally friendly approaches continually being developed. tandfonline.com The sustained interest in quinolines underscores their enduring importance as a fundamental building block in the creation of novel and effective chemical entities. jddtonline.infonih.govrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3,6-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
InChI Key |
SIYNGHHCEVKSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Difluoroquinoline and Its Analogs
Strategies for Regioselective Fluorination in Quinoline (B57606) Synthesis
The precise placement of fluorine atoms on the quinoline ring is a formidable challenge in synthetic organic chemistry. Regioselective fluorination can be achieved either by introducing fluorine at a late stage onto a pre-formed quinoline ring or by constructing the quinoline ring from fluorinated precursors.
Direct Fluorination Approaches
Direct C-H fluorination of the quinoline core is an atom-economical approach, though it often suffers from a lack of regioselectivity. Electrophilic fluorinating agents are commonly employed. For instance, the direct fluorination of quinoline itself can lead to a mixture of products, including 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline. evitachem.com
Controlling the regioselectivity often requires the presence of directing groups or specific reaction conditions. For example, direct fluorination of various quinoline derivatives in acidic media can lead to selective electrophilic substitution. evitachem.com The choice of the fluorinating reagent is also critical. Reagents such as N-fluorobenzenesulfonimide (NFSI) are used for direct fluorination, but controlling the extent of fluorination can be challenging. msu.edu
Cyclization Reactions Utilizing Fluorinated Precursors
A more controlled and widely used approach to synthesize regioselectively fluorinated quinolines involves the cyclization of appropriately fluorinated precursors. This strategy embeds the fluorine atoms in the desired positions of the starting materials, which then guide the formation of the final quinoline ring system.
One classic method is the Gould-Jacobs reaction, which starts from a substituted aniline (B41778). To synthesize a 6-fluoroquinolone, the reaction can begin with a 4-fluoroaniline (B128567) derivative which is reacted with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization. nih.gov A similar strategy can be applied for the synthesis of 3,6-difluoroquinoline, starting from an appropriately difluorinated aniline precursor. A known synthesis of this compound utilizes 3-amino-6-fluoroquinoline as an intermediate. researchgate.net
Another powerful cyclization strategy is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters. For the synthesis of 6,7-difluoro-4-hydroxyquinoline derivatives, 3,4-difluoroaniline (B56902) can be used as the starting material. researchgate.net The table below summarizes a selection of cyclization reactions used to prepare fluorinated quinolines.
| Starting Material(s) | Key Reagent/Condition | Product | Reference |
| 3-Amino-6-fluoroquinoline | Diazotization followed by fluorination | This compound | researchgate.net |
| 4-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization | 6-Fluoro-4-hydroxyquinoline-3-carboxylate | nih.gov |
| 3,4-Difluorophenyl isothiocyanate, Dimethyl malonate | Intramolecular electrophilic substitution | Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate derivative | researchgate.net |
| 3-Chloro-5,6-difluoro-1H-indole, Ethyl α-chloro diazoacetate | Rhodium-catalyzed cyclopropanation-ring expansion | Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | beilstein-journals.org |
Catalytic Pathways in Difluoroquinoline Synthesis
Catalysis offers efficient and selective routes to complex molecules. Both transition-metal catalysis and organocatalysis have been employed in the synthesis of fluorinated quinolines.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, are powerful tools for constructing the quinoline scaffold and for introducing fluorine-containing groups. researchgate.netbeilstein-journals.org These methods often involve cross-coupling reactions to form key C-C or C-N bonds.
For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can produce quinoline derivatives. researchgate.net Palladium-catalyzed reactions are also prevalent. For example, the synthesis of β-fluorinated carboxylic acids has been achieved through palladium-catalyzed direct fluorination of unactivated C(sp³)–H bonds using N-fluorobenzenesulfonimide (NFSI), guided by an auxiliary group. tandfonline.com While not directly demonstrated for this compound, these methods showcase the potential of transition-metal catalysis for selective fluorination.
The following table presents examples of transition metal-catalyzed reactions for the synthesis of quinoline derivatives.
| Catalyst | Reactants | Product Type | Reference |
| Rhodium(III) | Pyridines, Alkynes | Substituted Quinolines | researchgate.net |
| Palladium(II) | Carboxylic acids, NFSI | β-fluorinated carboxylic acids | tandfonline.com |
| Palladium | Arylboronic acids, Ethyl bromodifluoroacetate | Difluoromethylated arenes | researchgate.net |
| Iron | β-arylnitriles, Hydrazones/Aldehydes | Substituted Quinolines | msu.edu |
Organocatalytic Methods
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, including the synthesis of fluorinated heterocycles. beilstein-journals.orgnih.govresearchgate.net While specific examples for the direct synthesis of this compound are not prominent, organocatalytic methods have been successfully applied to the synthesis of chiral fluoroquinolones and related structures.
For example, an asymmetric metal-free synthesis of fluoroquinolones has been achieved through the organocatalytic hydrogenation of a quinolone precursor. researchgate.net Chiral Brønsted acids have been used to catalyze transfer hydrogenations, yielding enantiomerically enriched fluoroquinolones. researchgate.net Another study reported the highly enantioselective organocatalytic synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles, which are precursors to other complex fluorinated molecules. nih.gov These methods highlight the potential of organocatalysis in creating complex, chiral difluoroquinoline analogs.
Photochemical and Electrochemical Synthesis Routes
Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic protocols, often proceeding under mild conditions. nih.gov
An electrochemical anodic oxidation method has been developed for the regioselective 5,8-difluorination of quinolines. evitachem.comresearchgate.net This process uses HF:pyridine (B92270) as both the reagent and supporting electrolyte in an undivided electrochemical cell, providing moderate to good yields in a short reaction time. researchgate.net This demonstrates the potential of electrochemistry for direct, selective difluorination of the quinoline ring.
Photochemical reactions have also been utilized in the synthesis and modification of fluoroquinolones. ccspublishing.org.cn For instance, a photochemical reaction using CuI as a catalyst was employed to convert a 7-azide-fluoroquinolone into the corresponding 7-amino-fluoroquinolone. researchgate.net Another approach involves the visible-light-mediated conversion of 2-(azidomethyl)-3-aryl-prop-2-enenitriles into quinoline-3-carbonitriles. acs.org While these are not direct syntheses of the difluoroquinoline core, they represent important functional group transformations that can be part of a larger synthetic strategy.
The table below provides an overview of these modern synthetic approaches.
| Method Type | Key Feature | Application Example | Reference |
| Electrochemical | Anodic oxidation | Regioselective 5,8-difluorination of quinolines | evitachem.comresearchgate.net |
| Photochemical | Visible light irradiation | Synthesis of quinoline-3-carbonitriles from azido (B1232118) precursors | acs.org |
| Photochemical | CuI catalysis | Reduction of an azide (B81097) to an amine on a fluoroquinolone core | researchgate.net |
Photochemical Transformations in Fluorinated Quinolone Systems
Photochemical methods provide a powerful tool for the synthesis and modification of fluorinated quinoline systems. These reactions, initiated by the absorption of light, can lead to unique transformations that are often difficult to achieve through traditional thermal methods. The photochemistry of fluorinated quinolones often involves processes such as dehalogenation, cyclization, and the generation of highly reactive intermediates. researchgate.netacs.org
Research into the photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids has shown that these compounds can undergo heterolytic defluorination upon irradiation in aqueous solutions. acs.org For instance, 6-fluoro derivatives like norfloxacin (B1679917) and enoxacin (B1671340) yield the corresponding phenols, with quantum yields (Φdec) of 0.06 and 0.13, respectively. acs.org In contrast, a 6,8-difluoro derivative, lomefloxacin, undergoes a more efficient reaction (Φ = 0.55) that is selective for the fluorine at position 8. acs.org This selectivity highlights the influence of the substitution pattern on the photochemical outcome. The reaction is believed to proceed through the formation of an aryl cation, which can then react with the solvent or undergo intramolecular reactions. acs.org
Visible light-mediated cascade radical cyclization has emerged as a mild and effective method for the synthesis of gem-difluorinated fused quinolines. acs.orgnih.gov This approach utilizes functionalized difluoromethyl chlorides and alkenes to construct complex quinoline structures under gentle reaction conditions. acs.orgnih.gov
Another significant application of photochemistry in this field is the synthesis of 3-substituted quinolines. A continuous-flow method has been developed for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org This process involves visible light irradiation of N-bromosuccinimide (NBS) to generate iminyl radicals, which then undergo intramolecular cyclization to form the quinoline ring. acs.org
Furthermore, photochemical dearomative cycloadditions of quinolines with alkenes, facilitated by a photosensitizer, have been shown to produce structurally complex polycyclic scaffolds. nih.gov These reactions proceed through a triplet excited state, leading to stepwise radical cycloaddition and the formation of ortho and para cycloadducts. nih.gov
The table below summarizes the photochemical transformations of various fluorinated quinolone systems.
| Starting Material | Reagents/Conditions | Product(s) | Yield/Quantum Yield | Reference(s) |
| Norfloxacin (6-fluoro derivative) | Water, hv | Corresponding phenol | Φdec = 0.06 | acs.org |
| Enoxacin (6-fluoro derivative) | Water, hv | Corresponding phenol | Φdec = 0.13 | acs.org |
| Lomefloxacin (6,8-difluoro derivative) | Water, hv | Product of selective defluorination at position 8 | Φ = 0.55 | acs.org |
| Functionalized difluoromethyl chlorides and alkenes | Visible light, photocatalyst | Gem-difluorinated fused quinolines | Moderate to good yields | acs.orgnih.gov |
| 2-(Azidomethyl)-3-(aryl)prop-2-enenitriles | N-Bromosuccinimide, visible light, continuous flow | 3-Cyanoquinolines | Satisfactory yields | acs.org |
| Quinolines and alkenes | Photosensitizer (e.g., [Ir-F]), hv | Dearomatized cycloaddition products | Not specified | nih.gov |
| 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone | Diethyl amine, hv | 7-hydrazino-derivative and 7-amino-1-ethyl-3-carboxylate-6,8-difluoroquinolone | Not specified | researchgate.net |
Electrochemical Methods for Difluorination
Electrochemical synthesis offers a sustainable and scalable alternative for the fluorination of organic molecules, including quinolines. These methods often operate under mild conditions and can provide high regioselectivity without the need for harsh or toxic fluorinating agents. researchgate.netscielo.br
A notable example is the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.eduresearchgate.net This method employs HF:pyridine as both the fluorine source and the supporting electrolyte in an undivided electrochemical cell. Various quinoline derivatives have been successfully difluorinated in moderate to good yields within a short reaction time of two hours at room temperature. georgiasouthern.edu
The use of liquid fluoride (B91410) salts, such as R4NF·nHF, in the absence of a solvent has enabled the anodic partial fluorination of arenes, including quinolines, at high current densities. scielo.br This technique has demonstrated good to high current efficiencies, ranging from 66-90%. scielo.br
Electrochemical C-H fluorination of quinolines represents another advanced strategy. While direct C-H fluorination is challenging, various methods are being explored. For instance, an undirected, palladium-catalyzed method for aromatic C-H fluorination has been developed that uses mild electrophilic fluorinating reagents. acs.org Although not exclusively electrochemical, it highlights the trend towards more direct fluorination strategies. A more directly relevant electrochemical approach involves the para-selective fluorination of anilides using electrochemically generated hypervalent ArIF2, a method that has been successfully applied to heterocycles like quinolines. nih.gov
The table below presents findings from research on the electrochemical difluorination of quinoline derivatives.
| Substrate | Reagents/Conditions | Product | Yield | Reference(s) |
| Various quinoline derivatives | HF:pyridine, room temperature, 2 hours | 5,8-difluoroquinolines | Moderate to good | georgiasouthern.edu |
| Quinolines | Liquid fluoride salts (R4NF·nHF), no solvent | Partially fluorinated quinolines | Good to high current efficiencies (66-90%) | scielo.br |
| Anilides (and heterocycles like quinolines) | Electrochemically generated ArIF2, Et3N·5HF | para-Fluorinated products | Up to 86% | nih.gov |
Mechanistic Investigations of 3,6 Difluoroquinoline Reactions
Exploration of Electrophilic Pathways
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. For quinoline (B57606) derivatives, the reaction is influenced by the directing effects of the heterocyclic nitrogen atom and the substituents on the carbocyclic ring. The mechanism generally proceeds through three key steps: the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), and the subsequent removal of a proton to restore aromaticity. byjus.com
In the case of 3,6-difluoroquinoline, the scenario is complex. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the fluorine atoms deactivate both rings through their inductive electron-withdrawing effect (-I). However, fluorine atoms can also donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.
A general mechanism for electrophilic substitution on the benzenoid ring of this compound is as follows:
Generation of the Electrophile (E⁺): A reactive electrophile is generated from a precursor, often with the aid of a Lewis acid catalyst. byjus.com
Formation of the Sigma Complex: The π-system of the quinoline ring attacks the electrophile. Attack at C-5, for instance, would yield a resonance-stabilized arenium ion. The positive charge is delocalized across the ring system, but its aromaticity is temporarily lost. byjus.com
Deprotonation: A base removes the proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. byjus.com
Analysis of Nucleophilic Substitution Mechanisms
Halogenated quinolines are important substrates for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a halide on the aromatic ring. libretexts.org This process is particularly facile when the halogen is positioned at an electron-deficient carbon, which is the case for positions activated by the electron-withdrawing quinoline nitrogen and the fluorine substituents themselves. The SNAr mechanism typically involves two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
Departure of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion.
In this compound, both fluorine atoms are potential sites for nucleophilic attack. The relative reactivity of the C-3 and C-6 positions is determined by the degree of electron deficiency at each carbon and the stability of the resulting Meisenheimer complex. The C-3 position is part of the pyridine (B92270) ring and is significantly activated by the adjacent nitrogen atom. The C-6 position is in the benzene (B151609) ring and is less activated by the distant nitrogen. Therefore, nucleophilic substitution is generally expected to occur preferentially at the C-3 position. However, studies on related compounds like 2,4-difluoronitrobenzene (B147775) show that the regioselectivity can be highly dependent on the nucleophile and solvent conditions. researchgate.net
Research on the synthesis of fluoroquinolone derivatives often involves the nucleophilic substitution of a fluorine atom. For example, the synthesis of 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone proceeds via nucleophilic substitution on a trifluoroquinolone precursor, demonstrating the viability of this pathway. researchgate.net
| Reactant | Nucleophile (Nu⁻) | Typical Product | Favored Position of Substitution | Mechanistic Note |
|---|---|---|---|---|
| This compound | RO⁻ (Alkoxide) | 3-Alkoxy-6-fluoroquinoline | C-3 | Formation of a stable Meisenheimer intermediate is key. researchgate.net |
| This compound | R₂NH (Amine) | 3-(Dialkylamino)-6-fluoroquinoline | C-3 | Reaction proceeds via the two-step SNAr pathway. matanginicollege.ac.in |
| This compound | SH⁻ (Thiolate) | 6-Fluoro-3-(thio)quinoline | C-3 | Soft nucleophiles readily displace fluoride from the activated position. |
Studies on Radical-Mediated Transformations
Radical reactions offer alternative pathways for the functionalization of aromatic systems like this compound. These reactions proceed via neutral, highly reactive radical intermediates and typically involve three phases: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: Radicals are generated through the homolytic cleavage of a weak bond, often induced by heat or light. nih.gov For instance, an initiator like AIBN (2,2'-azobis(2-methylpropionitrile)) can generate carbon-centered radicals.
Propagation: The generated radical reacts with the substrate. In the context of this compound, this could involve:
Hydrogen Atom Abstraction (HAT): A radical abstracts a hydrogen atom from one of the C-H bonds of the quinoline ring, creating a quinolyl radical. This is more likely to occur at weaker C-H bonds. nih.gov
Radical Addition: A nucleophilic radical can add to the electron-deficient quinoline ring, a process similar to the Minisci reaction, particularly if the quinoline nitrogen is protonated or quaternized. nih.gov
Termination: Two radicals combine to form a stable, non-radical species, ending the chain reaction. masterorganicchemistry.com
While specific studies on radical-mediated transformations of this compound are not abundant, principles from related fields suggest potential reactions. For example, radical-mediated photolysis has been reported for fluoroquinolone antibiotics, leading to degradation products. researchgate.net The oxidation of oximes can generate iminoxyl radicals, which are capable of intramolecular cyclization or intermolecular coupling, showcasing the synthetic utility of radical intermediates. beilstein-journals.org Proteins and other biological molecules can also be damaged by radical species like the hydroxyl radical (OH•), which can oxidize amino acids. nih.gov
Elucidation of Photoreaction Mechanisms
The photochemistry of fluoroquinolones is an area of significant investigation, as these compounds can undergo degradation upon exposure to light. The mechanisms often involve the cleavage of the carbon-fluorine bond (defluorination). The specific pathway depends on the molecular structure, the solvent, and the presence of other substances. nih.gov
Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state (¹FQ*). From this state, several processes can occur: researchgate.net
Intersystem Crossing (ISC): The singlet state can convert to a more stable, longer-lived excited triplet state (³FQ*). This is a common deactivation pathway for many 6-fluoroquinolones. nih.govresearchgate.net
Reaction from the Singlet State: In some cases, heterolytic cleavage of a C-F bond can occur directly from the excited singlet state. For example, studies on lomefloxacin, a 6,8-difluoroquinolone, showed cleavage of the C8-F bond from the singlet state. nih.gov
Reaction from the Triplet State: The triplet state is often the key reactive intermediate in photochemical defluorination. The C-6 fluorine bond can be cleaved through several triplet-mediated mechanisms:
Solvent-Mediated Cleavage: In aqueous media, the triplet state may interact with the solvent to form a cyclohexadienyl anionic adduct, which then leads to C-F bond cleavage. nih.gov
Electron Transfer: In the presence of electron donors, such as phosphate (B84403) or sulfite (B76179) ions, an electron can be transferred to the triplet state (³FQ*) to form a radical anion (FQ•⁻). This radical anion can then undergo reductive defluorination. researchgate.netnih.gov This process is distinct from the photonucleophilic substitution that often occurs in neat water. researchgate.net
The photoreaction of 7-azide-6,8-difluoroquinolone derivatives has also been studied. Photolysis generates a highly reactive singlet nitrene, which can undergo various reactions, including N-H insertion, providing a method for photoaffinity labeling. researchgate.net
| Initial State | Key Intermediate | Process | Outcome | Reference |
|---|---|---|---|---|
| Excited Singlet State (¹FQ) | Excited Singlet State (¹FQ) | Heterolytic C-F Cleavage | Defluorination/Substitution | nih.gov |
| Excited Singlet State (¹FQ) | Excited Triplet State (³FQ) | Intersystem Crossing (ISC) | Formation of reactive triplet | nih.govresearchgate.net |
| Excited Triplet State (³FQ) | Cyclohexadienyl Anionic Adduct | Solvent-mediated reaction | C-F bond cleavage | nih.gov |
| Excited Triplet State (³FQ) | Radical Anion (FQ•⁻) | Electron transfer from donor (e.g., phosphate) | Reductive defluorination | researchgate.net |
Derivatization and Functionalization Strategies for the 3,6 Difluoroquinoline Core
Introduction of Substituents at Nitrogen (N-1)
The nitrogen atom (N-1) in the 3,6-difluoroquinoline core is a primary site for derivatization, allowing for the introduction of a wide variety of alkyl and aryl groups. These modifications can significantly alter the molecule's steric and electronic properties.
N-Alkylation: This is a fundamental transformation that involves the formation of a new carbon-nitrogen bond. ambeed.com Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. ambeed.com The choice of solvent and base is crucial for optimizing reaction conditions and yields.
N-Arylation: The introduction of aryl groups at the N-1 position is a powerful method for creating derivatives with potentially enhanced biological or photophysical properties. mdpi.com Modern cross-coupling reactions are the preferred methods for this transformation. The Chan-Lam coupling, which uses aryl boronic acids in the presence of a copper catalyst, is an effective approach that proceeds under relatively mild conditions. mdpi.comresearchgate.net Other well-established methods like the Buchwald-Hartwig and Ullmann-Goldberg reactions, which typically use palladium or copper catalysts with aryl halides, are also applicable for the N-arylation of N-heterocycles. mdpi.comorganic-chemistry.org These reactions offer a broad substrate scope, allowing for the introduction of diverse substituted aryl moieties. organic-chemistry.org
| Reaction Type | Typical Reagents | Resulting Moiety at N-1 | Key Features |
| N-Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br), Dialkyl sulfates | Alkyl (e.g., Methyl, Ethyl) | Generally requires a base; fundamental transformation. ambeed.com |
| N-Arylation (Chan-Lam) | Aryl boronic acids, Cu(OAc)₂, Pyridine (B92270) | Aryl (e.g., Phenyl, Tolyl) | Mild reaction conditions, often conducted in air. mdpi.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halides/triflates, Palladium catalyst, Phosphine ligand, Base | Substituted Aryls | Broad substrate scope, including complex aryl groups. |
Functionalization of the Pyridine Ring (e.g., C-2, C-4)
The pyridine portion of the quinoline (B57606) nucleus is electron-deficient, a characteristic that is amplified by the electronegative nitrogen atom. This electronic nature makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack. youtube.com
Nucleophilic Aromatic Substitution (SNA_r): This is the predominant mechanism for functionalizing the C-2 and C-4 positions. pearson.com If a suitable leaving group (such as a halogen) is present at these positions, it can be readily displaced by a variety of nucleophiles. The stability of the negatively charged intermediate, known as a Meisenheimer complex, is enhanced by the delocalization of the charge onto the ring nitrogen, which favors substitution at the ortho (C-2) and para (C-4) positions. youtube.compearson.com Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, leading to the formation of alkoxy, amino, and thioether derivatives, respectively.
Recent advancements have also explored photocatalytic methods for C-2 functionalization, for example, by bridging two molecules with an acetylene (B1199291) unit under iridium catalysis to form C2-linked structures. nih.gov
| Position | Reaction Type | Typical Reagents/Conditions | Resulting Functional Group |
| C-2, C-4 | Nucleophilic Aromatic Substitution (S_NAr) | R-O⁻ (Alkoxides), R-NH₂ (Amines), R-S⁻ (Thiolates) | -OR, -NHR, -SR |
| C-2 | Photocatalytic C2-Linking | Acetylene, Iridium photocatalyst, Carboxylic acids | C2-linked 1,4-dicarbonyl compounds |
Functionalization of the Benzenoid Ring (e.g., C-5, C-7, C-8)
Functionalization of the benzenoid ring of the this compound core allows for fine-tuning of the molecule's properties. The positions C-5, C-7, and C-8 are common targets for substitution, with the existing fluorine atom at C-6 influencing the reactivity of adjacent positions.
Modification at C-7: The C-7 position is of significant interest, particularly in the development of fluoroquinolone antibiotics, where various cyclic amine substituents (e.g., piperazine, pyrrolidine) are introduced. karger.com This is typically achieved via nucleophilic aromatic substitution, where a fluorine or chlorine atom at C-7 is displaced by the amine. karger.commdpi.com The nature of the substituent at C-7 has been shown to control the activity spectrum of these compounds. karger.com
Directed ortho-Lithiation (DoL): Lithiation is a powerful tool for introducing a variety of functional groups onto an aromatic ring. benthamopenarchives.com By using a directing group, it is possible to selectively deprotonate a specific ortho-position, creating an organolithium intermediate that can then be quenched with an electrophile. nih.gov For the this compound core, existing functional groups could potentially direct lithiation to adjacent positions on the benzenoid ring, such as C-5 or C-7. googleapis.com This strategy opens pathways to carbon-carbon bond formation and the introduction of silyl, boryl, or halogen functionalities.
Other Substitutions: Depending on the substituents already present, electrophilic aromatic substitution reactions might also be possible, although the difluoro-substitution pattern generally deactivates the ring towards electrophilic attack. However, under specific conditions, reactions like nitration or halogenation could be achieved. For instance, the synthesis of (5,8-difluoroquinolin-6-yl)boronic acid involves the functionalization of a pre-formed difluoroquinoline, highlighting the possibility of introducing boronic acid groups onto the benzenoid ring. vulcanchem.com
| Position(s) | Reaction Type | Typical Reagents/Conditions | Example Application/Result |
| C-7 | Nucleophilic Aromatic Substitution (S_NAr) | Piperazine, Pyrrolidine, K₂CO₃, DMF | Introduction of cyclic amine moieties. karger.commdpi.com |
| C-5, C-7 | Directed ortho-Lithiation (DoL) | n-BuLi or t-BuLi, then an electrophile (e.g., CO₂, R-CHO) | Formation of carboxylic acids, alcohols, etc. benthamopenarchives.comnih.gov |
| C-5, C-7, C-8 | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom. vulcanchem.com |
| C-5, C-8 | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | Formation of biaryl systems. vulcanchem.com |
Formation of Polycyclic Systems and Hybrid Molecules
The this compound core can serve as a building block for the construction of more complex molecular architectures, including polycyclic systems and hybrid molecules.
Annulation Reactions: Polycyclic systems can be formed by building additional rings onto the quinoline framework. This can be achieved through various cyclization strategies. For example, if appropriate functional groups are introduced onto the quinoline core, intramolecular reactions such as Friedel-Crafts acylations or condensation reactions can lead to the formation of fused ring systems. researchgate.net Copper-catalyzed cascade reactions involving nitrile addition and N-arylation have been used to synthesize indolo[3,2-c]quinolinones from appropriately substituted precursors, demonstrating a powerful method for creating complex polycycles. nih.gov
Hybrid Molecules: Hybrid molecules are created by covalently linking the this compound scaffold to another distinct chemical or pharmacophoric moiety. mdpi.com This strategy is often employed in medicinal chemistry to combine the properties of two different classes of compounds. The linkage is typically achieved through a stable spacer. Common methods include 1,3-dipolar cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), to form a triazole linker between the quinoline and another molecule. mdpi.com Other strategies involve forming amide or ester bonds to connect the two fragments. scite.ai This approach has been used to synthesize ciprofloxacin (B1669076) hybrids with various heterocyclic scaffolds. mdpi.com
| Strategy | Description | Key Reactions | Example Outcome |
| Annulation | Building new rings fused to the quinoline core. | Intramolecular cyclizations, Condensation reactions, Cascade reactions. beilstein-journals.org | Formation of indoloquinolines, benzoquinolines. researchgate.netnih.gov |
| Hybridization | Linking the quinoline to another molecular entity. | 1,3-Dipolar Cycloaddition (Click Chemistry), Amide/Ester coupling. mdpi.commdpi.com | Fluoroquinolone-triazole-sugar conjugates, Ciprofloxacin-sulfonamide hybrids. mdpi.commdpi.com |
Application of 3,6 Difluoroquinoline As a Chemical Building Block in Complex Molecular Synthesis
Utilization in Heterocyclic Compound Synthesis
The quinoline (B57606) scaffold is a common motif in a wide array of biologically active compounds. The presence of two fluorine atoms in 3,6-difluoroquinoline can enhance the metabolic stability and bioavailability of resulting drug candidates. vulcanchem.comvulcanchem.com The reactivity of the difluorinated quinoline core can be harnessed to construct more complex heterocyclic systems through various synthetic transformations.
One of the primary pathways for elaborating the this compound core is through nucleophilic aromatic substitution (SNAr) reactions. chemguide.co.ukveerashaivacollege.orggacariyalur.ac.in The fluorine atom at the 6-position, being on the benzenoid ring, and the fluorine at the 3-position on the pyridinoid ring, are both susceptible to displacement by a range of nucleophiles. The relative reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile, potentially allowing for regioselective substitution. For instance, heating a halogenated quinoline with a solution of sodium or potassium hydroxide (B78521) can lead to the substitution of the halogen with a hydroxyl group, yielding an alcohol. chemguide.co.uk
Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Fluoro-6-hydroxyquinoline or 6-Fluoro-3-hydroxyquinoline |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Fluoro-6-methoxyquinoline or 6-Fluoro-3-methoxyquinoline |
| Amine | Ammonia (NH₃) | 3-Fluoro-6-aminoquinoline or 6-Fluoro-3-aminoquinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-6-(phenylthio)quinoline or 6-Fluoro-3-(phenylthio)quinoline |
It is important to note that the regioselectivity of these reactions would need to be determined experimentally. The electronic effects of the nitrogen atom in the quinoline ring system and the interplay of the two fluorine atoms would govern the preferred site of attack.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful strategy for the derivatization of this compound. nobelprize.org These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst. nobelprize.org If one of the fluorine atoms could be converted to a more reactive leaving group, such as a triflate, or if a bromo or iodo group were present at one of these positions, a wide variety of substituents could be introduced.
Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling of a 3,6-Dihaloquinoline Derivative
| Organoboron Reagent | Coupling Partner | Potential Product |
| Phenylboronic acid | 3-Bromo-6-fluoroquinoline | 6-Fluoro-3-phenylquinoline |
| Methylboronic acid | 6-Bromo-3-fluoroquinoline | 3-Fluoro-6-methylquinoline |
| Vinylboronic acid | 3-Iodo-6-fluoroquinoline | 6-Fluoro-3-vinylquinoline |
The ability to introduce new carbon-carbon bonds via these methods would open up avenues for the synthesis of a vast array of novel heterocyclic compounds with tailored electronic and steric properties.
Role in the Construction of Advanced Organic Architectures
The term "advanced organic architectures" encompasses a wide range of complex molecules, including functional materials for electronics and photonics, as well as large, intricate bioactive molecules. nih.govmdpi.com The incorporation of the this compound moiety into such structures can impart desirable properties.
In the realm of materials science, the electron-withdrawing nature of the fluorine atoms and the planar structure of the quinoline ring make this compound an attractive component for the synthesis of polycyclic aromatic compounds (PACs) and other functional materials. a2bchem.comresearchgate.netrsc.orguis.nowikipedia.org These materials often exhibit interesting photophysical and electronic properties. a2bchem.com Synthetic strategies towards such architectures could involve annulation reactions where the this compound core is fused with other aromatic rings.
For example, a di-functionalized this compound derivative could serve as a monomer in a polymerization reaction to create novel polymers with high thermal stability and specific electronic characteristics. The fluorine atoms could also play a role in tuning the solid-state packing of the resulting materials, which is crucial for applications in organic electronics.
In medicinal chemistry, this compound can serve as a key intermediate in the synthesis of complex bioactive molecules. nih.gov The difluoroquinoline core can act as a rigid scaffold to which various pharmacophores can be attached. The fluorine atoms can modulate the pKa of nearby functional groups and form key hydrogen bonds with biological targets, potentially leading to enhanced binding affinity and selectivity. vulcanchem.com For instance, the synthesis of novel kinase inhibitors or antibacterial agents could benefit from the unique properties imparted by the this compound building block. vulcanchem.com
The construction of these advanced architectures would likely rely on a multi-step synthetic sequence, where the initial functionalization of this compound via reactions like those described in the previous section would be followed by further transformations to build up the final complex structure.
Comprehensive Spectroscopic Characterization for Structural Elucidation of 3,6 Difluoroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For fluorinated quinolines, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the molecular framework.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In difluoroquinoline derivatives, the chemical shifts of the aromatic protons are influenced by the positions of the fluorine substituents and other functional groups. The coupling between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) provides crucial information for assigning specific signals to individual protons in the structure.
For instance, in the ¹H NMR spectrum of a difluoroquinoline derivative, aromatic protons often appear as doublets or multiplets due to coupling with adjacent protons and fluorine atoms. The integration of these signals helps determine the number of protons in a given environment. The chemical shifts are typically found in the aromatic region (around 7.0-9.0 ppm), with the exact values depending on the specific substitution pattern. In the case of ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate, the formation of dimers can be suggested by its ¹H NMR spectra. chemicalpapers.com For some derivatives, such as ethyl 7-chloro-6-fluoro-1-(4-methoxyphenyl)-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the proton on the quinoline (B57606) ring (H-5) appears as a doublet at δ 8.38 ppm with a coupling constant of ³J(H-F) = 8.1 Hz due to coupling with the fluorine at position 6. tandfonline.com
Table 1: Example ¹H NMR Data for a Difluoroquinolone Derivative The following data is for Ethyl 7-chloro-6-fluoro-1-(4-methoxyphenyl)-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. tandfonline.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₂CH₃ | 1.33 | t | 7.1 |
| OCH₂ CH₃ | 4.32 | q | 7.1 |
| OCH₃ | 3.86 | s | - |
| H-2'/H-6' | 6.91 | d | 8.8 |
| H-3'/H-5' | 7.24 | d | 8.8 |
| H-2 | 8.31 | s | - |
| H-5 | 8.38 | d | ³J(H-F) = 8.1 |
Note: s = singlet, d = doublet, t = triplet, q = quartet. Data recorded in CDCl₃.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a difluoroquinoline derivative will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (¹J(C-F), ²J(C-F), etc.) depends on the number of bonds separating the carbon and fluorine atoms and is highly valuable for assigning signals.
For example, a carbon directly bonded to a fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹J(C-F)). Carbons that are two or three bonds away will also show smaller couplings. In ethyl 7-azido-1-ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the C-6 carbon bearing the fluorine atom appears as a doublet at δ 154.9 ppm with a large one-bond coupling constant of ¹J(C-F) = 250.2 Hz. tandfonline.com The adjacent C-5 and C-7 carbons also show smaller two-bond couplings. tandfonline.com
Table 2: Example ¹³C NMR Data for a Difluoroquinolone Derivative The following data is for Ethyl 7-azido-1-ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. tandfonline.com
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-6 | 154.9 | ¹J(C-F) = 250.2 |
| C-5 | 115.9 | ²J(C-F) = 20.9 |
| C-7 | 128.8 | ²J(C-F) = 11.1 |
| C-8a | 127.7 | ⁴J(C-F) = 5.7 |
| C-3 | 112.3 | - |
| C-4a | 128.2 | - |
| C-2 | 151.3 | - |
| C-4 (C=O) | 171.0 | - |
| CO₂Et (C=O) | 164.5 | - |
| OC H₂CH₃ | 61.5 | - |
| OCH₂C H₃ | 14.4 | - |
| NC H₂CH₃ | 50.5 | - |
| NCH₂C H₃ | 16.2 | - |
Note: Data recorded in CDCl₃.
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. alfa-chemistry.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very informative. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, covering a wide range (typically -200 to +200 ppm). alfa-chemistry.com This large spectral dispersion minimizes the chances of signal overlap. magritek.com
For difluoroquinoline derivatives, each fluorine atom will produce a signal whose chemical shift is characteristic of its position on the quinoline ring. For aromatic fluorine substituents, the signals generally appear between -100 ppm and -200 ppm relative to a CFCl₃ standard. alfa-chemistry.comlcms.cz Coupling between different fluorine atoms (F-F coupling) and between fluorine and protons (F-H coupling) provides valuable structural information. lcms.cz For example, in a molecule with two fluorine atoms, the signals may appear as doublets or more complex multiplets depending on their relative positions and the presence of nearby protons.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify neighboring protons in the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H correlation). It is a very sensitive technique for assigning carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlations). It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. athabascau.ca The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. athabascau.ca
In the IR spectrum of a 3,6-difluoroquinoline derivative, one would expect to see characteristic absorption bands for the C-F bonds, the aromatic C=C and C-H bonds, and the C=N bond of the quinoline ring.
C-F stretching vibrations: These typically appear as strong absorptions in the region of 1300-1000 cm⁻¹. researchgate.net
Aromatic C=C stretching: These are observed in the 1650-1400 cm⁻¹ region. researchgate.net
Aromatic C-H stretching: These vibrations are usually found just above 3000 cm⁻¹.
C=N stretching: This vibration for the quinoline ring would be expected in the 1620-1550 cm⁻¹ range.
If the derivative contains other functional groups, such as a carbonyl (C=O) or a hydroxyl (O-H), their characteristic strong absorptions would also be present. For example, a carboxylic acid group would show a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. researchgate.net
Table 3: General Characteristic IR Absorption Ranges for Difluoroquinolines
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| C=C (aromatic) | Stretch | 1650 - 1400 | Medium-Weak |
| C=N (quinoline) | Stretch | 1620 - 1550 | Medium-Variable |
| C-F | Stretch | 1300 - 1000 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as quinoline, absorb UV or visible light to promote electrons from a lower energy orbital to a higher energy one (e.g., π → π* transitions). matanginicollege.ac.in
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of heterocyclic compounds, including this compound and its derivatives. This method provides critical information regarding the molecular weight and elemental composition of a molecule. In mass spectrometry, a sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). miamioh.edu Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed for quinoline derivatives as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. gbiosciences.comnih.gov The molecular ion peak is fundamental for confirming the identity of the compound. For this compound, the nominal molecular weight is 165 g/mol . The presence of a nitrogen atom results in an odd nominal molecular weight, which is a characteristic feature observed in the mass spectrum, consistent with the Nitrogen Rule. miamioh.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful advancement of conventional MS that measures the m/z ratio to several decimal places. cmu.edu This high precision allows for the determination of the exact mass of a molecule and its elemental formula, distinguishing it from other compounds that may have the same nominal mass. acs.org For the analysis of this compound, HRMS is crucial for confirming its elemental composition (C₉H₅F₂N). The theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value, with deviations typically being less than 5 parts per million (ppm) in modern instruments. rsc.org
This level of accuracy is essential for differentiating between isomers or compounds with very similar masses. For instance, HRMS data for various substituted quinolines, including other difluoro-isomers, have been reported with high accuracy, confirming their elemental formulas. nih.govrsc.org The precise mass measurement provided by HRMS serves as a definitive confirmation of the molecular formula of this compound, which is a critical step in its comprehensive characterization.
Table 1: HRMS Data for the Molecular Ion of this compound
| Compound Name | Molecular Formula | Ion | Calculated m/z |
| This compound | C₉H₅F₂N | [M+H]⁺ | 166.0463 |
This table presents the calculated exact mass for the protonated molecular ion of this compound. Experimental values obtained via HRMS would be expected to align closely with this calculated mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of a compound by analyzing its fragmentation patterns. msu.edu In an MS/MS experiment, the molecular ion (precursor ion) of this compound, selected by the first mass analyzer, is subjected to fragmentation, typically through collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. The fragmentation pattern is like a fingerprint, providing valuable information about the molecule's structural components and connectivity. cmu.edu
The fragmentation of the quinoline ring system generally proceeds through characteristic pathways. For this compound ([M+H]⁺, m/z 166.0), the fragmentation is expected to involve the loss of small, stable neutral molecules. Common fragmentation patterns for quinolines include the elimination of hydrogen cyanide (HCN) from the heterocyclic ring. purdue.edu Another anticipated fragmentation pathway for a fluorinated compound is the loss of hydrogen fluoride (B91410) (HF).
The analysis of fragmentation patterns of related fluoroquinolone antibiotics often shows characteristic losses corresponding to the substituents on the quinoline core. nih.govusda.gov Based on these established principles, a predicted fragmentation pathway for this compound can be proposed. The primary fragments would likely arise from the loss of HCN (27 Da) and HF (20 Da). Subsequent fragmentation events could lead to further breakdown of the ring structure. The study of these product ions is crucial for confirming the substitution pattern of the fluorine atoms on the quinoline scaffold.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Neutral Loss |
|---|---|---|---|
| 166.0 | 146.0 | 20.0 | HF |
| 166.0 | 139.0 | 27.0 | HCN |
| 139.0 | 119.0 | 20.0 | HF |
| 146.0 | 119.0 | 27.0 | HCN |
This table outlines the plausible fragmentation pathways for protonated this compound based on known fragmentation behaviors of related quinoline and fluoroquinolone compounds.
Computational and Theoretical Chemistry Studies of 3,6 Difluoroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-difluoroquinoline at the molecular level. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide a framework for predicting molecular geometry, electronic structure, and other key chemical attributes. chemrxiv.orgrsc.org
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is vital for understanding how the molecule will interact with other chemical species and its behavior in different chemical environments.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ajchem-a.com These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques, provide a rigorous approach to studying molecular systems. For complex molecules, these calculations can be computationally intensive but offer a high level of accuracy. researchgate.net The application of ab initio methods to this compound can provide benchmark data for its geometric and electronic properties, serving as a valuable comparison for results obtained from other computational techniques.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. ajchem-a.comlumenlearning.com
The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arxiv.org For this compound, the calculated HOMO-LUMO gap provides insight into its electrophilicity and potential to participate in chemical reactions.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.govelsevier.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. youtube.comwolfram.com For this compound, the MEP would highlight the electron-rich and electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack. The electronegative fluorine atoms and the nitrogen atom in the quinoline (B57606) ring are expected to significantly influence the MEP.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such an analysis.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -6.85 | -1.23 | 5.62 |
| HF | 6-31G(d) | -7.12 | -0.98 | 6.14 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. arxiv.orgunibo.itmpg.de For this compound, these predictions can include UV-Vis absorption spectra, nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies (infrared and Raman). researchgate.netconicet.gov.ar
Time-dependent DFT (TD-DFT) is commonly employed to predict electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts, aiding in the structural elucidation of the molecule. mdpi.com Vibrational frequencies can be calculated using DFT, and the results can be used to assign the peaks in experimental IR and Raman spectra. evonik.com
The following table demonstrates the type of data that can be generated through these computational predictions.
| Spectroscopic Parameter | Computational Method | Predicted Value |
| UV-Vis λmax | TD-DFT/B3LYP | 285 nm |
| ¹H NMR Chemical Shift (H-2) | GIAO/B3LYP | 8.15 ppm |
| ¹³C NMR Chemical Shift (C-6) | GIAO/B3LYP | 155.3 ppm (JC-F = 245 Hz) |
| IR Vibrational Frequency (C-F stretch) | DFT/B3LYP | 1250 cm⁻¹ |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. numberanalytics.comnih.govmdpi.com For reactions involving this compound, computational studies can be used to map out the potential energy surface, identify transition states, and calculate activation energies. nih.gov This allows for a detailed understanding of the reaction pathways and the factors that control selectivity. nih.gov For instance, in nucleophilic aromatic substitution reactions, which are common for fluoroquinolines, computational models can predict the preferred site of substitution and the relative reactivity of the different fluorine atoms. These studies often employ DFT methods to model the geometries and energies of reactants, intermediates, and products. numberanalytics.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful approach to study the conformational flexibility and dynamics of molecules over time. nih.govmdpi.comnih.govdovepress.com While the quinoline ring system is relatively rigid, substituents on the ring can exhibit conformational freedom. MD simulations can explore the different possible conformations of this compound derivatives and determine their relative stabilities and the energy barriers between them. mdpi.com This is particularly relevant for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments. nih.gov The simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior. dovepress.com
Molecular Level Structure Activity Relationship Sar Investigations for 3,6 Difluoroquinoline Derivatives
Influence of Fluorine Substitution on Molecular Interactions
The introduction of fluorine at the C-3 and C-6 positions of the quinoline (B57606) core is a critical design element that modulates the physicochemical and biological properties of the resulting compounds. These substitutions have a profound impact on the molecule's ability to interact with and inhibit bacterial type II topoisomerases.
Impact on Enzyme Binding Affinities (e.g., DNA Gyrase, Topoisomerase IV)
The antibacterial activity of fluoroquinolones stems from their ability to stabilize the transient covalent complex between bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and subsequent cell death. nih.govnih.gov The affinity of 3,6-difluoroquinoline derivatives for these enzymes is a key determinant of their potency.
The fluorine atom at the C-6 position is a well-established contributor to enhanced antibacterial potency. mdpi.com It is understood to improve both the binding to the DNA gyrase-DNA complex and the penetration of the bacterial cell wall. mdpi.com While specific inhibitory concentration (IC50) values for this compound derivatives are not extensively reported in publicly available literature, SAR studies on closely related difluoroquinolone analogs, such as 6,8-difluoroquinolones, provide valuable insights. For instance, a series of 1-aryl-6,8-difluoroquinolones demonstrated potent in vitro antibacterial activity, with the nature of the substituents at the N-1 and C-7 positions playing a crucial role in modulating this activity. msu.edu
Table 1: Illustrative in vitro Antibacterial Activity (MIC, µg/mL) of Representative Fluoroquinolone Derivatives
| Compound/Derivative | S. aureus | E. coli | Reference |
| Norfloxacin (B1679917) | 0.2 | 0.1 | msu.edu |
| Ciprofloxacin (B1669076) | 0.1 | 0.02 | msu.edu |
| A-56619 (a 6,8-difluoroquinolone) | 0.1 | 0.05 | msu.edu |
| A-56620 (a 6,8-difluoroquinolone) | 0.05 | 0.02 | msu.edu |
This table is illustrative and based on data for related fluoroquinolones to provide context for the potential activity of this compound derivatives. Specific data for 3,6-difluoroquinolones is limited in the reviewed literature.
Stereoelectronic Effects of Fluorine Atoms
The substitution of hydrogen with fluorine at the C-3 and C-6 positions of the quinoline ring introduces significant stereoelectronic effects that influence molecular conformation and interactions with biological targets. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization can result in favorable electrostatic interactions with the enzyme's active site.
The C-F bond is also known to participate in various non-covalent interactions, including dipole-dipole and hydrogen bonds, which can contribute to the stability of the drug-enzyme complex. The relatively small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, a feature that is advantageous in drug design.
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group at the C-3 position, which is crucial for binding to the enzyme. It can also affect the electron density of the quinolone ring system, potentially modulating π-π stacking interactions with the DNA bases in the active site.
Analysis of Substituent Effects on Molecular Recognition
SAR studies on various fluoroquinolones have consistently shown that the substituent at the N-1 position influences potency and pharmacokinetics. For instance, in a series of 1-aryl-6,8-difluoroquinolones, a 2,4-difluorophenyl group at the N-1 position was found to be optimal for in vitro antibacterial potency. msu.edu
The substituent at the C-7 position is arguably one of the most extensively studied positions in the quest for improved fluoroquinolones. The nature of the heterocyclic ring at this position significantly impacts the antibacterial spectrum, potency, and safety profile. For example, a 3-amino-1-pyrrolidinyl group at the C-7 position of 1-aryl-6,8-difluoroquinolones resulted in the highest in vitro antibacterial potency. msu.edu In contrast, piperazinyl and 4-methyl-1-piperazinyl groups at the same position exhibited different activity profiles against Gram-positive and Gram-negative bacteria. msu.edu
Table 2: Influence of C-7 Substituent on the Antibacterial Activity of a 1-(4-Fluorophenyl)-6,8-difluoroquinolone Series
| C-7 Substituent | Relative Gram-Positive Activity | Relative Gram-Negative Activity | Reference |
| 3-Amino-1-pyrrolidinyl | +++ | +++ | msu.edu |
| 1-Piperazinyl | + | ++ | msu.edu |
| 4-Methyl-1-piperazinyl | ++ | ++ | msu.edu |
This table is a qualitative representation based on findings for 6,8-difluoroquinolones, illustrating the impact of C-7 substituents. '+++' indicates the highest activity within the series.
Rational Design Principles Based on Molecular SAR
The accumulated knowledge from SAR studies on fluoroquinolones, including analogs of this compound, has led to the formulation of several rational design principles for the development of new and improved antibacterial agents.
A key principle is the essentiality of the 4-oxo-3-carboxylic acid moiety for binding to the DNA gyrase and topoisomerase IV enzymes. mdpi.com The fluorine atom at the C-6 position is widely recognized as a critical component for high potency. mdpi.com
The design of the N-1 substituent is crucial for optimizing potency and can influence the compound's absorption and distribution. Small alkyl or specific aryl groups are often favored.
The C-7 substituent offers the most significant opportunity for modulating the antibacterial spectrum and potency. The introduction of various heterocyclic amines at this position allows for the fine-tuning of interactions within the enzyme's binding pocket. Rational design in this area often involves exploring different ring sizes, stereochemistries, and substitutions on the heterocyclic moiety to enhance target affinity and overcome resistance mechanisms. nih.gov
Furthermore, a critical aspect of rational drug design is the consideration of bacterial resistance. Understanding the mutations in DNA gyrase and topoisomerase IV that confer resistance can guide the design of new derivatives that are less susceptible to these changes. For instance, designing compounds that form stronger interactions with regions of the enzyme that are not typically mutated can be a viable strategy. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,6-difluoroquinoline derivatives, and how do reaction conditions influence yield and purity?
- Methodology : A multi-step approach is typically employed, starting with fluorination of quinoline precursors. For example, halogen-exchange reactions using fluorinating agents like KF or CsF under anhydrous conditions are common. Controlled temperature (80–120°C) and inert atmospheres (e.g., N₂) minimize side reactions . Subsequent functionalization (e.g., amino or carboxyl groups) may involve nucleophilic substitution with amines or coupling reactions using palladium catalysts . Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .
Q. How do fluorine substituents at the 3- and 6-positions affect the electronic properties of quinoline?
- Methodology : Fluorine’s electronegativity alters electron density, quantified via Hammett constants (σₚ = 0.06 for F). Computational studies (DFT/B3LYP) predict reduced electron density at the quinoline core, enhancing electrophilic reactivity. Experimental validation includes NMR (¹⁹F chemical shifts) and UV-Vis spectroscopy (bathochromic shifts in absorption spectra) . X-ray crystallography reveals shortened C–F bond lengths (1.34–1.38 Å), confirming strong inductive effects .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C/¹⁹F NMR. For example, ¹⁹F NMR shows distinct singlets for 3-F and 6-F at δ −110 to −115 ppm .
- Purity assessment : HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can regioselective fluorination be achieved in quinoline derivatives to prioritize 3,6-difluoro substitution?
- Methodology : Directed ortho-metalation (DoM) strategies using directing groups (e.g., –OMe or –COOR) enable selective fluorination. For instance, lithiation at −78°C with LDA followed by electrophilic fluorination (NFSI) targets specific positions . Competing pathways (e.g., 2- or 4-fluorination) are suppressed by steric hindrance from bulky substituents . Kinetic vs. thermodynamic control is analyzed via time-resolved ¹⁹F NMR .
Q. How do contradictory bioactivity results arise in studies of this compound analogs, and how can they be resolved?
- Methodology : Discrepancies often stem from impurity profiles (e.g., residual solvents or regioisomers). Solutions include:
- Batch consistency : LC-MS purity >98% and rigorous quantification of byproducts (e.g., 5,7-difluoro isomers) .
- Target validation : CRISPR-Cas9 knockout of suspected biological targets (e.g., kinases) to confirm specificity .
- Dose-response curves : EC₅₀/IC₅₀ comparisons across cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
Q. What retrosynthetic strategies are effective for this compound-based drug candidates?
- Methodology : AI-driven platforms (e.g., Reaxys or Pistachio) prioritize routes with minimal steps and high atom economy. For example, a disconnection at the C3–F bond suggests a Friedländer synthesis using 2-fluoroaniline and fluorinated β-ketoesters . Retrosynthetic trees are validated via cheminformatics (e.g., Synthia) to flag unfeasible intermediates .
Q. How does this compound compare to other difluoroquinolines (e.g., 5,7- or 6,8-difluoro) in enzyme inhibition assays?
- Methodology : Competitive binding assays (SPR or ITC) reveal structural determinants of potency. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
